Cas no 2350-01-8 (4-N,4-N-Diphenylbenzene-1,4-diamine)

4-N,4-N-Diphenylbenzene-1,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- N1,N1-Diphenylbenzene-1,4-diamine
- 4-Aminotriphenylamine
- N,N-Diphenyl-p-phenylenediamine
- N-P-AMINOPHENYL-DIPHENYLAMINE
- diphenyl-p-phenylenediamine
- 1,N,N-diphenyl
- 4-Amino-N,N-diphenylaniline
- 4-diphenylaminoaniline
- N',N'-diphenyl-1,4-phenylenediamine
- N,N-Diphenyl-1,4-phenylenediamine
- N,N-diphenylbenzene-1,4-diamine
- 1,4-Benzenediamine,N,N-diphenyl- (9CI)
- p-Phenylenediamine, N,N-diphenyl- (7CI,8CI)
- 4-(Diphenylamino)aniline
- 4-(N,N-Diphenylamino)aniline
- N,N-Diphenyl-4-aminoaniline
- N-(4-Aminophenyl)-N,N-diphenylamine
- NSC231610
- p-(Diphenylamino)aniline
- p-Aminotriphenylamine
- 1,4-Benzenediamine, N1,N1-diphenyl-
- 1,4-Benzenediamine, N,N-diphenyl-
- NMJ7B4GX4V
- UXKQNCDDHDBAPD-UHFFFAOYSA-N
- 4-N,4-N-diphenylbenzene-1,4-diamine
- 1, N,N-diphenyl-
- 4-Amino triphenylamine
- N-p-Aminophenyldiphenylamine
- SCHEM
- AMY30303
- NSC-231610
- BCP21037
- AKOS015855022
- 1-N,1-N-diphenylbenzene-1,4-diamine
- P-PHENYLENEDIAMINE, N,N-DIPHENYL-
- Q27284955
- A839188
- FT-0690018
- n,n-diphenyl-benzene-1,4-diamine
- (4-AMINOPHENYL)DIPHENYLAMINE
- AE-562/43460372
- AS-10098
- NS00134115
- UNII-NMJ7B4GX4V
- J-523282
- SCHEMBL39413
- N4,N4-diphenylbenzene-1,4-diamine
- SY050741
- MFCD00145130
- CS-0156138
- 2350-01-8
- N pound notN-Diphenyl-p-phenylenediamine pound not 98%
- n'-diphenyl-p-phenylenediamine
- DTXSID5062340
- A853719
- NSC 231610
- N,N\\'-diphenyl-1,4-phenylenediamine
- DA-48517
- DTXCID1036884
- A2624
- 4-N,4-N-Diphenylbenzene-1,4-diamine
-
- MDL: MFCD00145130
- Inchi: 1S/C18H16N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,19H2
- InChI Key: UXKQNCDDHDBAPD-UHFFFAOYSA-N
- SMILES: N(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H]
Computed Properties
- Exact Mass: 260.13100
- Monoisotopic Mass: 260.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 29.3
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: 144.0 to 148.0 deg-C
- Boiling Point: 270°C/57mmHg(lit.)
- Flash Point: No data available
- Refractive Index: 1.681
- PSA: 29.26000
- LogP: 5.31980
- λmax: 295(CH3CN)(lit.)
- Vapor Pressure: No data available
4-N,4-N-Diphenylbenzene-1,4-diamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-N,4-N-Diphenylbenzene-1,4-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1042430-10g |
1,4-Benzenediamine, N1,N1-diphenyl- |
2350-01-8 | 95.0% | 10g |
$660 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226778-100mg |
N1,N1-Diphenylbenzene-1,4-diamine |
2350-01-8 | 98% | 100mg |
¥296 | 2023-04-14 | |
Fluorochem | 036674-250mg |
N-p-Aminophenyl-diphenylamine |
2350-01-8 | 97% | 250mg |
£319.00 | 2022-03-01 | |
Alichem | A019087555-250mg |
N1,N1-Diphenylbenzene-1,4-diamine |
2350-01-8 | 97% | 250mg |
$294.32 | 2023-09-02 | |
Alichem | A019087555-1g |
N1,N1-Diphenylbenzene-1,4-diamine |
2350-01-8 | 97% | 1g |
$714.07 | 2023-09-02 | |
TRC | B413015-5mg |
4-N,4-N-Diphenylbenzene-1,4-diamine |
2350-01-8 | 5mg |
$ 65.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1042430-1g |
1,4-Benzenediamine, N1,N1-diphenyl- |
2350-01-8 | 95.0% | 1g |
$120 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226778-10g |
N1,N1-Diphenylbenzene-1,4-diamine |
2350-01-8 | 98% | 10g |
¥5410 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226778-50mg |
N1,N1-Diphenylbenzene-1,4-diamine |
2350-01-8 | 98% | 50mg |
¥162 | 2023-04-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-QU188-50mg |
4-N,4-N-Diphenylbenzene-1,4-diamine |
2350-01-8 | >95.0%(HPLC) | 50mg |
¥363.0 | 2022-05-30 |
4-N,4-N-Diphenylbenzene-1,4-diamine Suppliers
4-N,4-N-Diphenylbenzene-1,4-diamine Related Literature
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Filipp A. Obrezkov,Alexander F. Shestakov,Valerii F. Traven,Keith J. Stevenson,Pavel A. Troshin J. Mater. Chem. A 2019 7 11430
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Toru Amaya,Riyo Suzuki,Toshikazu Hirao Chem. Commun. 2016 52 7790
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Toru Amaya,Riyo Suzuki,Toshikazu Hirao Chem. Commun. 2016 52 7790
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4. A green electrochemical method for the synthesis of new N,N′-diphenylbenzene-1,4-diamine derivativesDavood Nematollahi,Saeideh Mahdinia,Peiman Karimi,Hamid Salehzadeh,Sajad Kaihani RSC Adv. 2015 5 29209
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Ajaya Kumar Sahoo,Shanmuga Priya Baskaran,Nikhil Chivukula,Kishan Kumar,Areejit Samal RSC Adv. 2023 13 23461
Additional information on 4-N,4-N-Diphenylbenzene-1,4-diamine
Chemical Profile of 4-N,4-N-Diphenylbenzene-1,4-diamine (CAS No. 2350-01-8)
4-N,4-N-Diphenylbenzene-1,4-diamine, identified by its Chemical Abstracts Service (CAS) number 2350-01-8, is a significant organic compound with a molecular structure featuring a benzene ring substituted with two phenyl groups and two amino groups at the 1 and 4 positions. This compound has garnered attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications.
The molecular formula of 4-N,4-N-Diphenylbenzene-1,4-diamine is C18H14N2, reflecting its composition of 18 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms. The presence of aromatic rings and amino functional groups makes this compound a versatile intermediate in organic synthesis, particularly in the development of advanced polymers and specialty chemicals.
In recent years, research on 4-N,4-N-Diphenylbenzene-1,4-diamine has been expanding into various domains, including medicinal chemistry and nanotechnology. Its ability to form stable complexes with metals and its potential role as a ligand in catalytic processes have been extensively studied. The compound’s electron-rich structure makes it an attractive candidate for applications in organic electronics, where it can contribute to the development of more efficient conductive materials.
One of the most intriguing aspects of 4-N,4-N-Diphenylbenzene-1,4-diamine is its reactivity. The amino groups at the 1 and 4 positions allow for further functionalization through reactions such as condensation, oxidation, or reduction. These modifications can tailor the compound’s properties for specific applications. For instance, researchers have explored its use in the synthesis of polyamides and polyimides, which are known for their high thermal stability and mechanical strength.
The pharmaceutical industry has also shown interest in 4-N,4-N-Diphenylbenzene-1,4-diamine due to its potential as a precursor for biologically active molecules. Studies have indicated that derivatives of this compound may exhibit pharmacological properties such as antimicrobial or anti-inflammatory effects. While no direct therapeutic applications have been commercialized yet, the ongoing research suggests promising avenues for future drug development.
From a synthetic chemistry perspective, CAS No. 2350-01-8 represents an important building block for more complex structures. Its synthesis typically involves multi-step reactions starting from benzene derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for industrial-scale production.
The material science applications of 4-N,4-N-Diphenylbenzene-1,4-diamine are equally fascinating. Its incorporation into polymer matrices can enhance electrical conductivity while maintaining structural integrity. This property is particularly valuable in the fabrication of flexible electronics and sensors. Additionally, the compound’s ability to form coordination complexes with transition metals has implications for catalytic applications in industrial processes.
Recent advancements in computational chemistry have also contributed to a deeper understanding of 4-N,N-Diphenylbenzene-1,N,N-tetraamine’s behavior under different conditions. Molecular modeling studies have revealed insights into its interaction with other molecules and its role in various chemical reactions. These computational tools are essential for predicting reaction outcomes and optimizing synthetic routes.
The environmental impact of using CAS No. 2350-01-8 is another area of concern that researchers are addressing. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. Sustainable practices in chemical manufacturing are becoming increasingly important as industries strive to meet environmental regulations while maintaining efficiency.
In conclusion,N,N'-Diphenylbenzene-1,N,N'-tetramine (CAS No. 2350-01-8) stands out as a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in pharmaceuticals,polymer science, and materials engineering. As research continues to uncover new possibilities,this molecule is poised to play a crucial role in advancing technological and medical progress.
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